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molecular formula C13H13ClN2O3 B8324927 5-((3-Chloro-4-cyanophenyl)amino)-2-methyl-5-oxopentanoic acid

5-((3-Chloro-4-cyanophenyl)amino)-2-methyl-5-oxopentanoic acid

Cat. No. B8324927
M. Wt: 280.70 g/mol
InChI Key: OADAPHOSVUMXFH-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

A solution of 3-methyldihydro-2H-pyran-2,6(3H)-dione (876 mg, 6.84 mmol), 4-amino-2-chlorobenzonitrile (1044 mg, 6.84 mmol) and TEA (0.953 mL, 6.84 mmol) in toluene (10 mL) was stirred at 70° C. for 3 hr. To the reaction mixture was added brine at room temperature, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by COOH-silica gel column chromatography (solvent gradient; 10 to 100% ethyl acetate/hexane) to give a mixture (750 mg, 2.67 mmol, 39.1%) of 5-((3-chloro-4-cyanophenyl)amino)-2-methyl-5-oxopentanoic acid and 5-((3-chloro-4-cyanophenyl)amino)-4-methyl-5-oxopentanoic acid, as a colorless powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
876 mg
Type
reactant
Reaction Step Two
Quantity
1044 mg
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.953 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[O:4][C:3]1=[O:9].[NH2:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[C:13]([Cl:19])[CH:12]=1.ClC1C=C(NC(=O)C(C)CCC(O)=O)C=CC=1C#N>C1(C)C=CC=CC=1.[Cl-].[Na+].O>[Cl:19][C:13]1[CH:12]=[C:11]([NH:10][C:5](=[O:8])[CH2:6][CH2:7][CH:2]([CH3:1])[C:3]([OH:4])=[O:9])[CH:18]=[CH:17][C:14]=1[C:15]#[N:16] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1C#N)NC(C(CCC(=O)O)C)=O
Step Two
Name
Quantity
876 mg
Type
reactant
Smiles
CC1C(OC(CC1)=O)=O
Name
Quantity
1044 mg
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1)Cl
Name
TEA
Quantity
0.953 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by COOH-silica gel column chromatography (solvent gradient; 10 to 100% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C#N)NC(CCC(C(=O)O)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.67 mmol
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 39.1%
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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